molecular formula C16H13BrN2O3S B450949 Ethyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate CAS No. 546064-73-7

Ethyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate

Cat. No. B450949
CAS RN: 546064-73-7
M. Wt: 393.3g/mol
InChI Key: AGYOLQVZYFYBQI-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate is a compound of interest in the scientific community due to its wide range of potential applications. This compound is a derivative of thiophene, a heterocyclic aromatic compound that contains a sulfur atom. It is a white crystalline solid with a molecular weight of 392.32 g/mol, and is soluble in water and ethanol. This compound has been studied extensively in the laboratory, and has been found to possess a variety of biological activities, including anti-inflammatory, antifungal, and anti-cancer activities.

Scientific Research Applications

Synthetic Applications:

  • This compound has been utilized in a four-component Gewald reaction under aqueous conditions, demonstrating efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. This reaction is significant for the facile production of these derivatives (Abaee & Cheraghi, 2013).
  • Another application involves the conversion of similar thiophene derivatives through standard methods for the development of pharmacologically active benzo[b]thiophen derivatives (Chapman et al., 1971).

Pharmacological Research:

  • A study synthesized derivatives of 4-(1,4-benzodioxan-2-yl)thiophene using a similar compound, focusing on exploring their antihypoxic properties. This highlights the potential medicinal value of these derivatives (Vardanyan et al., 2019).
  • Research on bifunctional thiophene derivatives, using a related intermediate, revealed antimicrobial activities in the synthesized compounds. This points to their potential use in developing new antimicrobial agents (Abu‐Hashem et al., 2011).

Chemical Synthesis and Characterization:

  • A study on the synthesis of poly substituted 3-aminothiophenes highlights the chemical versatility of these compounds. It explores the chemical behavior of thiophenes with active functional groups, which is relevant for diverse synthetic applications (Chavan et al., 2016).
  • The synthesis and characterization of novel polyfunctionally substituted indeno[2,1-b]thiophene compounds derived from indanones demonstrate the structural and functional diversity achievable with thiophene derivatives (Fu & Wang, 2008).

properties

IUPAC Name

ethyl 4-(4-bromophenyl)-2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S/c1-2-22-16(21)14-12(10-3-5-11(17)6-4-10)9-23-15(14)19-13(20)7-8-18/h3-6,9H,2,7H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYOLQVZYFYBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate

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